Cas no 2248407-44-3 (1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester)
1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate
- 2248407-44-3
- EN300-6511904
- ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate
- 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester
-
- Inchi: 1S/C9H15N3O2/c1-3-6(10)8-11-5-7(12-8)9(13)14-4-2/h5-6H,3-4,10H2,1-2H3,(H,11,12)
- InChI Key: GAKRUNPSXNNUPM-UHFFFAOYSA-N
- SMILES: C1(C(N)CC)NC(C(OCC)=O)=CN=1
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 81Ų
Experimental Properties
- Density: 1.166±0.06 g/cm3(Predicted)
- Boiling Point: 379.8±22.0 °C(Predicted)
- pka: 12.56±0.29(Predicted)
1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511904-0.05g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 0.05g |
$1104.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-0.1g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 0.1g |
$1157.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-0.25g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 0.25g |
$1209.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-0.5g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 0.5g |
$1262.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-1.0g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-2.5g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 2.5g |
$2576.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-5.0g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-6511904-10.0g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-6043250-5.0g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 95.0% | 5.0g |
$3645.0 | 2025-03-14 | |
| Enamine | EN300-6043250-0.5g |
ethyl 2-(1-aminopropyl)-1H-imidazole-4-carboxylate |
2248407-44-3 | 95.0% | 0.5g |
$1207.0 | 2025-03-14 |
1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester
Introduction to 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) in Modern Chemical and Pharmaceutical Research
1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester, identified by the CAS number 2248407-44-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly its ethyl ester functionality and the presence of a propylamine side chain, make it a versatile intermediate in the synthesis of pharmacologically active agents.
The imidazole core is a key structural motif in many natural products and pharmaceuticals, contributing to its biological relevance. Imidazole derivatives are widely studied for their potential applications in treating various diseases, including infections, inflammation, and neurological disorders. The specific modification of 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester with an ethyl ester group at the 5-position and a propylamine substituent at the 2-position enhances its pharmacological profile, making it a valuable scaffold for further derivatization.
In recent years, there has been growing interest in developing novel imidazole-based drugs due to their favorable pharmacokinetic properties and low toxicity. Researchers have been exploring various modifications of imidazole derivatives to optimize their biological activity and selectivity. The compound 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) has emerged as a promising candidate for further investigation due to its unique structural features.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The presence of both an ester group and an amine functionality allows for diverse chemical transformations, including condensation reactions, nucleophilic substitutions, and coupling reactions with other bioactive moieties. These reactions can be tailored to produce novel derivatives with enhanced therapeutic efficacy.
Recent studies have highlighted the importance of imidazole derivatives in modulating enzyme activity and receptor binding. For instance, modifications at the 2-position of the imidazole ring can significantly alter the binding affinity of a molecule to its target protein. The propylamine side chain in 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) may contribute to interactions with biological targets through hydrogen bonding or hydrophobic effects, thereby influencing its pharmacological properties.
The ethyl ester group at the 5-position provides another point of modification, allowing researchers to introduce additional functional groups or alter the solubility profile of the compound. This flexibility makes it an attractive candidate for drug development pipelines where multiple iterations are often required to optimize potency and pharmacokinetics.
In addition to its synthetic utility, 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) has shown promise in preclinical studies as a lead compound for treating various conditions. For example, derivatives of this molecule have been investigated for their potential antimicrobial properties, with some showing efficacy against resistant bacterial strains. Furthermore, its structural similarity to known antiviral agents suggests that it may also have applications in combating viral infections.
The development of new drugs often involves a multi-step synthesis process where intermediates like 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester play a crucial role. The efficiency and scalability of these synthetic routes are critical factors in determining the feasibility of drug production. Advances in synthetic methodologies have enabled the rapid production of complex molecules like this one, facilitating faster progression through preclinical testing and into clinical trials.
The use of computational chemistry tools has also enhanced the design and optimization of imidazole-based drugs. Molecular modeling techniques can predict how modifications to the structure will affect biological activity, allowing researchers to make informed decisions about which derivatives to synthesize next. This approach has been particularly valuable in identifying promising candidates like 1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) for further investigation.
In conclusion,1H-Imidazole-5-carboxylic acid, 2-(1-aminopropyl)-, ethyl ester (CAS No. 2248407-44-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules with therapeutic applications across multiple disease areas. As research continues to uncover new ways to leverage imidazole derivatives,this compound will likely remain at the forefront of drug discovery efforts.
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